3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 5-Fluoropyrimidine and the pyrrolidine intermediate.
Conditions: Often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Step 3: Formation of Oxazolidinone Ring
Reagents: The fluoropyrimidine-pyrrolidine intermediate and a suitable cyclizing agent.
Conditions: Cyclization is typically achieved through heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic synthesis. One common route begins with the preparation of the pyrrolidine intermediate, which is then functionalized with a fluoropyrimidine moiety. The final step involves the formation of the oxazolidinone ring through cyclization reactions.
-
Step 1: Synthesis of Pyrrolidine Intermediate
Reagents: Starting materials such as 1,4-diketones and amines.
Conditions: Typically involves heating under reflux with a suitable solvent like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amines and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and alcohols.
Substitution: Introduction of various functional groups leading to derivatives with potentially enhanced biological activity.
Scientific Research Applications
3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring can enhance binding affinity to protein targets, while the oxazolidinone ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluoropyrimidine structure.
Oxazolidinone Antibiotics: Such as linezolid, which also features an oxazolidinone ring and is used to treat bacterial infections.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones, which are studied for their biological activities.
Uniqueness
3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct pharmacophores in one molecule
Properties
IUPAC Name |
3-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O2/c12-8-5-13-10(14-6-8)15-2-1-9(7-15)16-3-4-18-11(16)17/h5-6,9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGPDZQDOXPRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.